molecular formula C18H21N7O B15118470 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine

Cat. No.: B15118470
M. Wt: 351.4 g/mol
InChI Key: GEUZHVSXIWDGDS-UHFFFAOYSA-N
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Description

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base, which is a fundamental component of nucleic acids, and a substituted pyrimidine ring, making it a subject of study in medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves multiple steps, starting with the preparation of the pyrimidine and purine precursors. The reaction typically begins with the alkylation of 4-methylpyrimidine-2-ol using a suitable alkylating agent to introduce the oxy-methyl group. This intermediate is then reacted with octahydrocyclopenta[c]pyrrole under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted pyrimidines .

Scientific Research Applications

6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(aminomethyl)-2-methylpyrimidine: Shares a similar pyrimidine structure but lacks the purine base.

    2-amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl)-4-methylpyrimidine: Another pyrimidine derivative with different substituents.

    5-methylcytosine hydrochloride: A methylated pyrimidine used in epigenetic studies.

Uniqueness

The uniqueness of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine lies in its combined purine and pyrimidine structure, which allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-7H-purine

InChI

InChI=1S/C18H21N7O/c1-12-4-6-19-17(24-12)26-9-18-5-2-3-13(18)7-25(8-18)16-14-15(21-10-20-14)22-11-23-16/h4,6,10-11,13H,2-3,5,7-9H2,1H3,(H,20,21,22,23)

InChI Key

GEUZHVSXIWDGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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